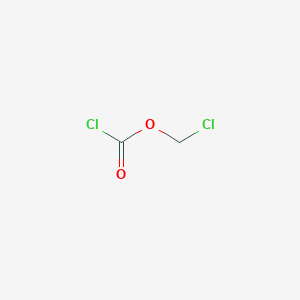
Chlormethylchloroformiat
Übersicht
Beschreibung
Chloromethyl chloroformate, also known as chloromethyl carbonochloridate, is a chemical compound with the formula C2H2Cl2O2. It is a colorless liquid with a penetrating, irritating odor. This compound was historically used as a chemical warfare agent during World War I due to its lachrymatory (tear-inducing) properties . Industrially, chloromethyl chloroformate is used in the synthesis of various chemicals .
Wissenschaftliche Forschungsanwendungen
Chloromethyl chloroformate is used in various scientific research applications, including:
Wirkmechanismus
Target of Action
Chloromethyl chloroformate (CClO2CH2Cl), also known as palite gas, is a chemical compound that was developed into gas form and used for chemical warfare during World War I . It is a tearing agent designed to cause temporary blindness . The primary targets of this compound are the eyes and respiratory system .
Mode of Action
The compound interacts with its targets by causing irritation and temporary blindness. This is achieved through its action as a lachrymator, a substance that stimulates the corneal nerves in the eyes to cause tearing .
Biochemical Pathways
It is known that the compound can cause severe irritation to the eyes and respiratory system, suggesting that it may disrupt normal cellular processes in these tissues .
Pharmacokinetics
Given its use as a gas in chemical warfare, it can be inferred that the compound is rapidly absorbed through the respiratory tract and eyes upon exposure .
Result of Action
The primary result of chloromethyl chloroformate’s action is temporary blindness caused by severe irritation to the eyes. It can also cause irritation to the respiratory system, potentially leading to coughing, shortness of breath, and other respiratory symptoms .
Action Environment
The action of chloromethyl chloroformate can be influenced by various environmental factors. For instance, its efficacy as a tearing agent may be reduced in windy conditions, which can disperse the gas and reduce its concentration. Additionally, the compound’s stability may be affected by factors such as temperature and humidity .
Vorbereitungsmethoden
Chloromethyl chloroformate can be synthesized through several methods. One common synthetic route involves the reaction of phosgene with methanol to produce methyl chloroformate, which is then reacted with hydrogen chloride to yield chloromethyl chloroformate . The reaction conditions typically require a controlled temperature and pressure to ensure the desired product is obtained.
Industrial production methods often involve the use of phosgene and methanol in large-scale reactors, followed by purification steps to isolate chloromethyl chloroformate from by-products and impurities .
Analyse Chemischer Reaktionen
Chloromethyl chloroformate undergoes various chemical reactions, including:
Vergleich Mit ähnlichen Verbindungen
Chloromethyl chloroformate is similar to other chloroformates, such as methyl chloroformate, ethyl chloroformate, and benzyl chloroformate. These compounds share similar reactivity patterns and are used in similar applications. chloromethyl chloroformate is unique due to its specific use in the synthesis of certain pharmaceutical intermediates and its historical significance as a chemical warfare agent .
Similar Compounds
- Methyl chloroformate
- Ethyl chloroformate
- Benzyl chloroformate
- 2-Chloroethyl chloroformate
- Trichloromethyl chloroformate
Eigenschaften
IUPAC Name |
chloromethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O2/c3-1-6-2(4)5/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWJULGYGOLCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OC(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2O2 | |
| Record name | CHLOROMETHYL CHLOROFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2895 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074567 | |
| Record name | Carbonochloridic acid, chloromethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chloromethyl chloroformate appears as a colorless liquid with a penetrating, irritating odor. Denser than water. Contact may irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. | |
| Record name | CHLOROMETHYL CHLOROFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2895 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
22128-62-7 | |
| Record name | CHLOROMETHYL CHLOROFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2895 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chloromethyl chloroformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22128-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloromethyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022128627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonochloridic acid, chloromethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloromethyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key application of Chloromethyl Chloroformate in glycoprotein analysis?
A1: Chloromethyl Chloroformate is instrumental in a novel method for releasing, separating, and recovering monomeric reducing N-glycans from glycoproteins. [] This method utilizes a combination of enzymatic hydrolysis with Pronase E, derivatization with Chloromethyl Chloroformate, and subsequent enzymatic hydrolysis with glycosylasparaginase. This approach allows for the efficient isolation and analysis of N-glycans, crucial for understanding their structure-function relationships.
Q2: What is the structural conformation of Chloromethyl Chloroformate?
A2: Research using gas-phase electron diffraction (GED), ab initio molecular orbital calculations, and vibrational spectroscopic data reveals that Chloromethyl Chloroformate primarily exists in a syn-gauche conformation. [] This means the -CH2Cl group is syn to the carbonyl bond, and the CH2-Cl is gauche to the C1-O bond.
Q3: Can Chloromethyl Chloroformate be used to synthesize ureas?
A3: Yes, Chloromethyl Chloroformate serves as a precursor in the synthesis of various ureas. [] Reacting Chloromethyl Chloroformate with amines forms Chloromethyl Carbamates, which then yield mono-, symmetrically or unsymmetrically di- and trisubstituted ureas, including N-hydroxy and N-alkoxy derivatives.
Q4: How is computational chemistry being utilized in research related to Chloromethyl Chloroformate?
A4: Density Functional Theory (DFT) calculations are being employed to study the adsorption of Chloromethyl Chloroformate onto surfaces like pristine and Fe4-decorated graphene. [] This type of research helps elucidate the interactions between Chloromethyl Chloroformate and different materials at a molecular level.
Q5: Has Chloromethyl Chloroformate been explored in prodrug design?
A5: Yes, Chloromethyl Chloroformate has shown potential in developing prodrugs. One study investigated its use in synthesizing aminocarbonyloxymethyl ester prodrugs of anti-inflammatory drugs like Diclofenac and Flufenamic acid. [] These prodrugs aimed to deliver the active drug while minimizing unwanted rearrangement reactions. Additionally, research has explored the use of Chloromethyl Chloroformate in creating water-soluble cyclosporine conjugates as potential prodrugs. []
Q6: Are there alternative compounds to Chloromethyl Chloroformate being studied for similar applications?
A6: Yes, Phosphoryloxymethyl Carbamates and Carbonates are being investigated as potential water-soluble prodrugs, particularly for amines and sterically hindered alcohols. [] This suggests ongoing research into alternative compounds with properties suitable for prodrug design.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


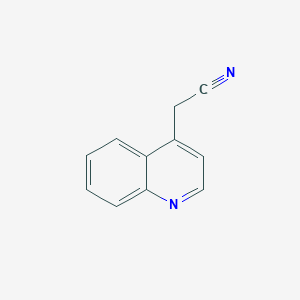
![N,N-Diethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B116845.png)
![5-Ethyl-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole](/img/structure/B116849.png)
![5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole](/img/structure/B116854.png)
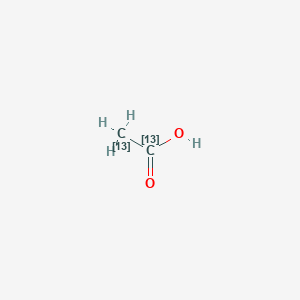
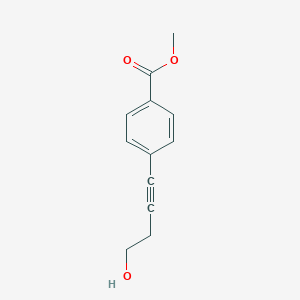

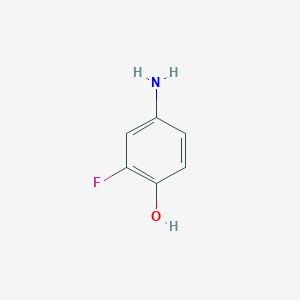
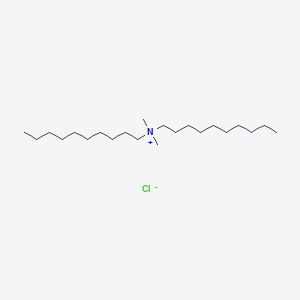
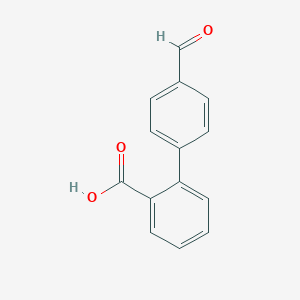
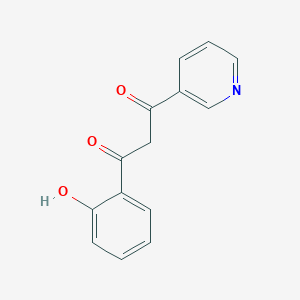
![Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B116871.png)

![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B116883.png)
